Lamiophlomiol A

Description

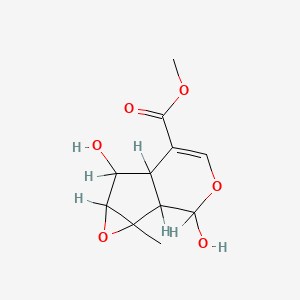

Lamiophlomiol A is an iridoid glycoside isolated from the rhizomes of Lamiophlomis rotata (Benth.) Kudo, a medicinal plant traditionally used in Tibetan medicine for pain relief and inflammatory conditions . Its molecular formula is C₁₁H₁₄O₆, with a molecular weight of 242.23 g/mol. Key physicochemical properties include a melting point of 159–163°C and optical rotation [α]²²_D = +43.2° (c = 1.325, methanol) . Structurally, it features an epoxy group at the C-7 and C-8 positions of the iridoid skeleton, a characteristic shared with its isomers, lamiophlomiol B and C .

This compound is part of the iridoid glycoside family, which contributes to the antihyperalgesic and anti-inflammatory properties of L. rotata extracts . However, its specific pharmacological mechanisms remain less studied compared to other iridoids like shanzhiside methyl ester (SM) or loganin .

Properties

CAS No. |

134107-56-5 |

|---|---|

Molecular Formula |

C20H21N7O6 C11H14O6 |

Molecular Weight |

242.22 g/mol |

IUPAC Name |

methyl 5,10-dihydroxy-2-methyl-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate |

InChI |

InChI=1S/C11H14O6/c1-11-6-5(7(12)8(11)17-11)4(9(13)15-2)3-16-10(6)14/h3,5-8,10,12,14H,1-2H3 |

InChI Key |

DBSFXQQYSTYAIT-KUXMMMIOSA-N |

SMILES |

CC12C3C(C(C1O2)O)C(=COC3O)C(=O)OC |

Canonical SMILES |

CC12C3C(C(C1O2)O)C(=COC3O)C(=O)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

lamiophlomiol A lamiophlomiol B |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Lamiophlomiol B and C: Isomeric Relationships

- Lamiophlomiol B (C₁₁H₁₄O₆, MW 242.23): An isomer of lamiophlomiol A, differing in the stereochemistry of the epoxy group at C-7/C-7. Both compounds were first isolated in 1990 and cannot be fully separated chromatographically due to their structural similarity .

- Lamiophlomiol C (C₁₁H₁₄O₇, MW 258.23): Contains an additional hydroxyl group compared to A and B, increasing its molecular weight and polarity. Identified in 1992, it shares the epoxy-iridoid core but exhibits distinct spectral properties .

Structural Comparison Table

| Compound | Molecular Formula | Molecular Weight | Key Structural Features | Source |

|---|---|---|---|---|

| This compound | C₁₁H₁₄O₆ | 242.23 | Epoxy at C-7/C-8, no hydroxyl at C-6 | L. rotata rhizomes |

| Lamiophlomiol B | C₁₁H₁₄O₆ | 242.23 | Epoxy at C-7/C-8, stereoisomer of A | L. rotata rhizomes |

| Lamiophlomiol C | C₁₁H₁₄O₇ | 258.23 | Epoxy at C-7/C-8, hydroxyl at C-6 | L. rotata rhizomes |

| Shanzhiside methyl ester | C₁₇H₂₆O₁₁ | 406.38 | Iridoid glycoside with acetyl and methyl groups | L. rotata aerial parts |

| Loganin | C₁₇H₂₆O₁₀ | 390.38 | Glucosylated iridoid, no epoxy | Multiple Lamiaceae species |

Comparison with Other Iridoid Glycosides

Shanzhiside Methyl Ester (SM)

- Structure : Features a methyl ester and acetyl group, increasing its molecular weight (406.38) compared to lamiophlomiols .

- Activity : A major active component in L. rotata, SM and its derivative 8-O-acetyl-SM are potent agonists of glucagon-like peptide-1 receptors (GLP-1R), contributing to antihyperalgesia .

- Contrast : Unlike lamiophlomiols, SM lacks the epoxy group but has additional glycosyl and acetyl modifications, enhancing solubility and receptor binding .

Loganin

Functional Analogues in L. rotata

Luteolin (Flavonoid) Structure: A flavone (C₁₅H₁₀O₆, MW 286.24) with hydroxyl groups at C-3',4',5,7 . Activity: The most active ingredient against rheumatoid arthritis (RA) in L. rotata, targeting nine genes including AKT1 and TNF-α . Contrast: Unlike this compound, luteolin acts via direct gene modulation rather than iridoid-mediated receptor activation .

Pharmacological and Functional Differences

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.